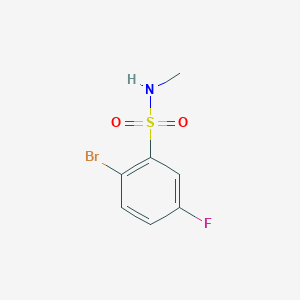

2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide

CAS No.: 1864395-60-7

Cat. No.: VC11676204

Molecular Formula: C7H7BrFNO2S

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864395-60-7 |

|---|---|

| Molecular Formula | C7H7BrFNO2S |

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | 2-bromo-5-fluoro-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |

| Standard InChI Key | GIBIGAOMKHWWRK-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)F)Br |

| Canonical SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)F)Br |

Introduction

2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a methyl group attached to the nitrogen of the sulfonamide. Its molecular formula is C₇H₇BrFNO₂S, and it has a molecular weight of approximately 268.11 g/mol . This compound is of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Synthesis and Production

The synthesis of 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide typically involves several key steps that can be optimized for high yields and purity. While specific synthesis methods are not detailed in the available literature, sulfonamide compounds generally involve reactions between amines and sulfonyl chlorides. The synthesis can be scaled up for industrial production by optimizing reaction conditions such as temperature, solvent choice, and catalysts.

Biological Activity and Applications

The biological activity of 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide is primarily attributed to its sulfonamide moiety, which can interact with specific enzymes and proteins. This interaction may lead to inhibition of enzymatic activities, making it a candidate for pharmacological studies. The presence of halogen substituents potentially enhances its binding affinity and selectivity towards biological targets.

Biological Activity Features:

-

Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzymatic activity.

-

Halogen Effects: Bromine and fluorine substituents modify the compound's binding characteristics, enhancing selectivity for certain biological targets.

Comparison of Related Compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-fluoro-N-methylbenzenesulfonamide | Lacks chlorine substituent | Similar sulfonamide functionality |

| 4-Fluoro-2-methylbenzenesulfonamide | No bromine or chlorine substituents | Contains only a methyl group on the benzene ring |

| 2-Bromo-6-fluoro-N-methylbenzene | No sulfonamide group | Has similar halogen substitutions but lacks sulfonyl functionality |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume